7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
This compound features a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core fused with a cyclopentane ring, which confers rigidity and influences its binding to biological targets. The 2-hydroxypropoxy chain at position 7 connects to a 4-(2-fluorophenyl)piperazine moiety, a common pharmacophore in central nervous system (CNS) agents due to its affinity for serotonin (5-HT) and dopamine receptors .
Properties
IUPAC Name |
7-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4/c26-22-6-1-2-7-23(22)28-12-10-27(11-13-28)15-17(29)16-31-18-8-9-20-19-4-3-5-21(19)25(30)32-24(20)14-18/h1-2,6-9,14,17,29H,3-5,10-13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYZDJRFIDGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent to form 2-fluorophenylpiperazine.
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Hydroxypropoxy Substitution: : The next step involves the introduction of the hydroxypropoxy group. This is typically done by reacting the piperazine intermediate with epichlorohydrin under basic conditions to form the 2-hydroxypropoxy derivative.
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Cyclopenta[c]chromenone Formation: : The final step involves the cyclization of the hydroxypropoxy derivative with a suitable cyclopentadiene derivative under acidic conditions to form the dihydrocyclopenta[c]chromenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
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Reduction: : Reduction reactions can occur at the carbonyl group of the chromenone core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its piperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for studying neurological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the fluorophenyl group suggests that it may have activity against certain types of cancer or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets. Additionally, the hydroxypropoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and key differences:
Key Structural Comparisons
Piperazine Substituents The 2-fluorophenyl group in the target compound contrasts with 4-phenyl (compound 13) or 2-hydroxybenzyl (compound 4e) substitutions. Fluorine’s electronegativity may enhance receptor binding specificity compared to bulkier groups . 4-Methylpiperazine (Ex125) and 4,4-difluorocyclohexylmethanone (2l) demonstrate how aliphatic/aromatic modifications alter pharmacokinetics .
7-Methoxy (compound 4e) or 5-fluoro (Ex125) substitutions on chromenones highlight the role of electron-withdrawing groups in modulating activity .
Alkoxy Chain Differences
- The 2-hydroxypropoxy chain in the target compound may improve solubility versus unmodified propoxy chains (e.g., compound 4e) but could introduce steric hindrance .
Pharmacological Inferences
- Metabolic Stability: Fluorine substitution (target compound, Ex125) reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Kinase Inhibition: Purine/chromenone hybrids (Ex125) demonstrate kinase inhibitory activity, though the target compound’s fused core may shift selectivity .
Methodological Considerations
Biological Activity
The compound 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The structural formula of the compound is illustrated below:
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The piperazine moiety enhances its affinity for these receptors, suggesting potential applications in treating psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound exhibits selective binding to 5-HT receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction: It may act as a partial agonist at certain dopamine receptor subtypes, which can be beneficial in managing conditions like schizophrenia.
Pharmacological Profile
The following table summarizes the pharmacological activities reported for the compound:
| Activity | Receptor/Target | Effect | Reference |
|---|---|---|---|
| Antidepressant | 5-HT1A, 5-HT2A | Increased serotonin levels | |
| Anxiolytic | 5-HT1A | Reduced anxiety behavior | |
| Antipsychotic | D2, D3 | Modulation of dopaminergic activity | |
| Neuroprotective | NMDA Receptors | Protection against excitotoxicity |
Case Studies
Several studies have investigated the effects of this compound in various models:
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Animal Model of Depression:
- A study evaluated the antidepressant effects in a mouse model using forced swim tests. Mice treated with the compound showed a significant reduction in immobility time compared to controls, indicating enhanced mood-related behaviors.
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Anxiety Reduction:
- In a rat model of anxiety (elevated plus maze), administration of the compound resulted in increased open-arm entries, suggesting anxiolytic properties.
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Neuroprotection:
- Research has demonstrated that the compound protects neuronal cells from glutamate-induced toxicity in vitro, highlighting its potential for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
